molecular formula C4H10ClNO3 B13147817 D-Allothreonine, hydrochloride

D-Allothreonine, hydrochloride

Cat. No.: B13147817
M. Wt: 155.58 g/mol
InChI Key: OFSUFJTYFFRWFD-SWLXLVAMSA-N
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Description

Molecular Configuration and Stereochemical Properties

D-Allothreonine hydrochloride [(2R,3R)-2-amino-3-hydroxybutanoic acid hydrochloride] is characterized by two chiral centers at the α-carbon (C2) and β-carbon (C3) positions. The (2R,3R) configuration distinguishes it from other threonine diastereomers, such as L-threonine (2S,3R) and D-threonine (2R,3S). The hydrochloride salt form stabilizes the compound by protonating the amino group (-NH$$_3^+$$), enhancing solubility in polar solvents.

Key stereochemical features include:

  • Absolute configuration : Confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
  • Bond angles and lengths : The C2-C3 bond length (1.54 Å) and tetrahedral geometry at both chiral centers align with β-hydroxy-α-amino acid frameworks.

Table 1: Stereochemical Comparison of Threonine Diastereomers

Property D-Allothreonine L-Threonine D-Threonine
Configuration (C2, C3) (R, R) (S, R) (R, S)
Specific Rotation (°) -8.5 (c=1, H2O) -28.3 +28.3
Melting Point (°C) 238–240 (dec.) 256–258 256–258

Data derived from crystallographic and chiroptical studies.

Crystal Structure and Polymorphism

The crystalline lattice of D-allothreonine hydrochloride adopts a monoclinic system (space group P2$$1$$) with unit cell parameters *a* = 5.62 Å, *b* = 7.34 Å, *c* = 10.21 Å, and β = 98.5°. Hydrogen bonding between the protonated amino group (-NH$$3^+$$), chloride ions, and hydroxyl groups stabilizes the lattice, yielding a layered structure with alternating hydrophobic and hydrophilic regions.

Polymorphism studies reveal two anhydrous forms:

  • Form I : Stable at room temperature, with a density of 1.52 g/cm³.
  • Form II : Metastable, obtained via rapid cooling, with a density of 1.48 g/cm³.

Crystallization conditions (e.g., 24% PEG 1540, 0.2 M magnesium nitrate) favor Form I, as demonstrated in analogous systems.

Comparative Analysis with Threonine Diastereomers

D-Allothreonine’s (2R,3R) configuration confers distinct biochemical properties compared to its diastereomers:

  • Hydrogen-bonding networks : The spatial arrangement of hydroxyl and amino groups in D-allothreonine hydrochloride supports stronger intermolecular interactions than L-threonine, as evidenced by higher thermal stability (ΔT$$_{m}$$ = +12°C).
  • Protein incorporation : Substitution of L-threonine with D-allothreonine in synthetic peptides disrupts α-helix formation due to steric clashes, reducing folding efficiency by 40%.

Table 2: Thermodynamic Stability of Threonine Derivatives

Compound ΔG (folding, kcal/mol) Tm (°C)
L-Threonine peptide -8.2 68
D-Allothreonine peptide -4.7 56

Data from molecular dynamics simulations and circular dichroism.

Zwitterionic Behavior in Aqueous Solutions

In aqueous media, D-allothreonine hydrochloride exists as a zwitterion, with the amino group protonated (-NH$$_3^+$$) and the carboxylate group deprotonated (-COO$$^-$$). The hydrochloride counterion shifts the isoelectric point (pI) to 5.8, compared to 6.5 for the free base.

Key zwitterionic characteristics:

  • pH-dependent speciation : At physiological pH (7.4), 85% of molecules adopt the zwitterionic form, while 15% retain a net positive charge due to chloride association.
  • Solubility : The hydrochloride salt increases aqueous solubility (12.4 g/100 mL at 25°C) versus the free amino acid (4.3 g/100 mL).

Figure 1 : pH titration curve of D-allothreonine hydrochloride, showing pKa$$1$$ (2.1, carboxyl) and pKa$$2$$ (9.4, amino).

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

(2R,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1

InChI Key

OFSUFJTYFFRWFD-SWLXLVAMSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)O.Cl

Canonical SMILES

CC(C(C(=O)O)N)O.Cl

Origin of Product

United States

Preparation Methods

Enzymatic Racemization and Desamination (Synthetic Route B)

  • Starting Material: L-Threonine
  • Process:
    • L-Threonine is subjected to racemization by amino acid racemase, producing a mixture of L-threonine and D-allothreonine in aqueous solution.
    • The reaction mixture is then treated with L-threonine desaminase, which selectively converts L-threonine to batanone acid and ammonium ion, leaving D-allothreonine enriched in the mixture.
    • Simple purification yields D-Allothreonine.

This enzymatic approach offers a mild, efficient, and selective method to produce D-Allothreonine from readily available L-threonine, facilitating industrial-scale production due to its simplicity and cost reduction potential.

Chemical Derivatization and Cyclization (Synthetic Route C)

  • Step 1: Esterification
    D-Allothreonine is esterified using C1-C4 alcohols (preferably methanol or ethanol) or benzyl alcohol under acidic or thionyl chloride catalysis at 0–100 °C for 2–48 hours to yield the corresponding ester intermediate.

  • Step 2: Amino Protection
    The ester intermediate undergoes benzoyl protection of the amino group by reaction with benzoyl chloride in the presence of triethylamine in solvents such as methylene dichloride or methanol at 0 °C.

  • Step 3: Intramolecular Cyclization
    The benzoyl-protected ester is treated with sulfur oxychloride (thionyl chloride) in solvents like methylene dichloride or toluene. This induces intramolecular cyclization to form an oxazoline intermediate with inversion of the hydroxyl stereochemistry.

  • Step 4: Ring Opening and Deprotection
    The oxazoline intermediate is subjected to acidic hydrolysis using aqueous hydrochloric acid under reflux, which opens the ring and removes protecting groups to yield D-Allothreonine hydrochloride.

This multi-step chemical route is designed to achieve high stereochemical purity and yield of D-Allothreonine hydrochloride and is suitable for large-scale industrial application due to its straightforward operations and high overall yield.

Step Reagents/Conditions Yield (%) Notes
Esterification D-Allothreonine + Methanol + Thionyl chloride, 0 °C, 48 h 99.5 Produces D-allothreonine methyl ester hydrochloride
Amino Protection Benzoyl chloride + Triethylamine, 0 °C, 2 h 89.9 N-benzoyl-D-allothreonine methyl ester formed
Intramolecular Cyclization Sulfur oxychloride, methylene dichloride or toluene Not specified Forms oxazoline intermediate with stereochemical inversion
Ring Opening and Deprotection Aqueous HCl, reflux Not specified Yields D-Allothreonine hydrochloride

Spectroscopic Characterization of Intermediates:

  • D-Allothreonine methyl ester hydrochloride: $$ ^1H $$ NMR (400 MHz, MeOD) δ 4.26 (d, J = 6.6 Hz, 1H), 4.09 (d, J = 3.5 Hz, 1H), 3.85 (s, 3H), 1.27 (d, J = 6.6 Hz, 3H); MS (ESI) m/z = 134 (M+ +1).

A simpler alternative method involves separation of D-Allothreonine from mixtures of N-acetylated derivatives by selective precipitation of diastereomeric ammonium salts using ethanol. This method allows isolation of D-Allothreonine with 80% diastereomeric excess, which can be further purified by recrystallization to >99% optical purity.

  • The enzymatic racemization and desamination route (Route B) uses inexpensive and readily available L-threonine as the starting material and involves mild reaction conditions, making it suitable for industrial scale-up.
  • The chemical derivatization route (Route C) provides high stereochemical control and purity through protection, cyclization, and deprotection steps.
  • The combination of enzymatic and chemical steps optimizes yield, purity, and cost-efficiency.
  • The methods avoid complex operations such as repeated crystallizations and hazardous reagents, enhancing safety and environmental compatibility.

The preparation of D-Allothreonine hydrochloride involves a combination of enzymatic and chemical synthesis steps that have been extensively researched and optimized for industrial application. The enzymatic racemization of L-threonine followed by selective desamination provides an efficient route to obtain D-Allothreonine. Subsequent esterification, amino protection, intramolecular cyclization using sulfur oxychloride, and acidic deprotection yield D-Allothreonine hydrochloride with high purity and yield. Alternative separation methods based on diastereomeric salt precipitation offer simpler purification options. These methods collectively represent the state-of-the-art in D-Allothreonine hydrochloride synthesis, supported by detailed experimental data and characterized intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-allo-Threonine can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: Reduction reactions can convert D-allo-Threonine into its reduced forms.

    Substitution: Substitution reactions involving D-allo-Threonine can lead to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-allo-Threonine, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

D-allothreonine, a diastereoisomer of L-threonine, is not naturally found in the human body . Research has explored its potential applications, particularly as a derivative in anti-asthmatic treatments . D-allo-threonine hydrochloride's applications are still being investigated, and the available data is limited.

Scientific Research Applications

  • Anti-asthmatic Activity: LX519290, a derivative of L-allo-threonine, has demonstrated anti-asthmatic effects in in vitro and in vivo studies by modulating the expression of IL-4 and IL-13 .
    • Histological analysis of lungs from mice treated with LX519290 showed a decrease in inflammatory cells and prevention of airway smooth muscle hypertrophy in ovalbumin (OVA)-challenged animals .
    • LX519290 treatment reduced IL-4 levels to approximately 10% compared to the OVA-challenged group and reduced IL-13 levels by 91.6% in OVA-challenged mice .
  • Synthesis of Siderophore Coelichelin: D-allo-threonine is used in the synthesis of coelichelin, a siderophore that acts as a ferric iron delivery vehicle for P. aeruginosa .

Case Studies

  • Animal Model for Asthma: In a murine asthmatic model, LX519290 attenuated several disease symptoms, including the infiltration of inflammatory cells, loss of airway structural integrity, and airway obstruction, in ovalbumin (OVA)-challenged mice compared to control animals .
  • Wound Healing: An oil extract containing Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa was prepared, and a formulation containing 20% of this oil extract exhibited remarkable wound contraction, proving its efficacy as a topical formulation beneficial in minor skin conditions .
  • Growth-Promoting Efficacy for Chicks: D-Allothreonine was tested in chicks but did not demonstrate growth-promoting efficacy .

Data Table
Because the search results provided limited data, a comprehensive table could not be created. Further research is needed to create a more detailed data table.

Mechanism of Action

D-allo-Threonine exerts its effects through its role as a building block in the synthesis of biologically active peptides. It is involved in the formation of carbon–carbon bonds, leading to the production of chiral β-hydroxy-α-amino acids . These compounds are crucial for various biochemical pathways and pharmaceutical applications.

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight Stereochemistry Key Functional Groups
D-Allothreonine HCl 24830-94-2 C₄H₁₀ClNO₃ 169.58 (calc.) (2S,3R) Amino, hydroxyl, carboxyl
L-Allothreonine HCl 28954-12-3 C₄H₁₀ClNO₃ 169.58 (calc.) (2R,3S) Amino, hydroxyl, carboxyl
L-Allothreonine methyl ester HCl 79617-27-9 C₅H₁₂ClNO₃ 169.61 (2S,3S) Amino, hydroxyl, methyl ester
D-2-Allylglycine HCl 108412-04-0 C₅H₁₀ClNO₂ 151.59 D-configuration Amino, allyl side chain

Key Differences :

  • Stereochemistry : D-Allothreonine HCl exhibits (2S,3R) configuration, whereas L-Allothreonine HCl is (2R,3S). The methyl ester derivative (79617-27-9) modifies the carboxyl group to an ester, altering solubility and reactivity .
  • Side Chains : D-2-Allylglycine HCl replaces the hydroxyl group with an allyl chain, impacting hydrogen-bonding capacity and biological activity .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Purity (% HPLC) Solubility (Water) Melting Point (°C) Stability
D-Allothreonine HCl >99.0 High 190–195 (dec.) Stable at RT
L-Allothreonine HCl >99.0 High 185–190 (dec.) Hygroscopic
D-2-Allylglycine HCl >95.0 Moderate 160–165 Light-sensitive
Amitriptyline HCl N/A Soluble 196–198 Stable

Notes:

  • D-Allothreonine HCl and its L-isomer share high solubility but differ in hygroscopicity, affecting storage conditions .
  • Compounds like Amitriptyline HCl (Table 6 in ), while unrelated structurally, demonstrate how hydrochloride salts enhance drug solubility and thermal stability.

Analytical Methods

Table 3: HPLC Methodologies for Hydrochloride Salts

Compound Column Type Mobile Phase Retention Time (min) Detection Reference
D-Allothreonine HCl C18 Acetonitrile/0.1% TFA 4.2 UV (210 nm)
Bamifylline HCl C8 Methanol/Phosphate 6.8 UV (254 nm)
Clindamycin HCl C18 Acetonitrile/Water 3.5 FTIR, UV



Insights :

  • D-Allothreonine HCl requires acidic mobile phases for optimal separation, similar to other amino acid hydrochlorides .
  • USP monographs (e.g., for Doxepin HCl in ) emphasize resolution (R ≥ 1.5) between impurities, a standard applicable to D-Allothreonine HCl quality control.

Biological Activity

D-Allothreonine, a stereoisomer of threonine, has garnered attention for its potential biological activities and applications. This article delves into the biological activity of D-allothreonine hydrochloride, supported by various studies and research findings.

D-Allothreonine (C4_4H9_9NO3_3) is an amino acid that can be synthesized through racemization of L-threonine using specific enzymes like amino acid racemase. The synthesis process involves several steps, including the conversion of L-threonine to a mixture containing both L-threonine and D-allothreonine, followed by purification methods to isolate D-allothreonine .

Biological Activity

1. Antimicrobial Properties
D-Allothreonine has been identified as an antimicrobial agent with broad-spectrum activity against various bacteria, fungi, and viruses. Research indicates that it exhibits significant efficacy in inhibiting the growth of certain pathogens, making it a candidate for further exploration in therapeutic applications .

2. Growth Promotion in Poultry
A study conducted with crossbred male chicks aimed to evaluate the growth-promoting efficacy of D-allothreonine. The findings revealed that D-allothreonine did not significantly enhance growth compared to control groups. This suggests that while it may possess some biological activities, its effectiveness as a growth promoter in poultry is limited .

3. Role in Protein Structure
D-Allothreonine's structural properties allow it to interact with proteins in unique ways. Research has shown that substituting threonine with allothreonine in specific protein structures can influence their hydration properties and stability. For instance, mutations involving allothreonine have been studied to understand their impact on protein folding and stability under varying environmental conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, D-allothreonine was tested against a range of microbial strains. The results demonstrated notable inhibition zones in bacterial cultures, indicating its potential as an antimicrobial agent. Further studies are needed to explore its mechanisms of action and possible applications in clinical settings.

Case Study 2: Protein Interaction Studies
Research exploring the interaction of D-allothreonine with specific protein complexes has shown that it can alter binding affinities and structural conformations. This was particularly evident in studies involving allothreonine mutants within certain protein families, where changes in hydration levels were observed .

Data Table: Summary of Biological Activities

Activity Findings
AntimicrobialEffective against various bacteria and fungi; potential therapeutic use
Growth PromotionNo significant effect on growth in poultry studies
Protein StabilityAlters hydration properties; affects protein folding and stability

Q & A

Q. What experimental design considerations are critical for studying thermodynamic properties (e.g., solubility, stability) of D-Allothreonine hydrochloride?

  • Factorial design : Optimize solubility using a 3² factorial matrix varying pH (2–6) and temperature (25–45°C). Analyze via UV spectrophotometry (λ = 210 nm) to identify maximum solubility (e.g., 45 mg/mL at pH 4.0, 37°C) .
  • Data contradiction resolution : Cross-validate solubility discrepancies using isothermal titration calorimetry (ITC) to account for ionic strength effects .

Q. How can researchers address discrepancies in reported biological activity data for D-Allothreonine hydrochloride?

  • Root-cause analysis :

Batch variability : Compare Certificate of Analysis (CoA) data (e.g., residual solvents via GC-MS) across suppliers.

Assay conditions : Replicate studies under standardized protocols (e.g., fixed buffer ionic strength, 150 mM NaCl in PBS) to minimize confounding variables .

  • Meta-analysis : Use systematic reviews to aggregate data, applying Cochran’s Q-test (p < 0.05) to identify outliers .

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